molecular formula C5H6Cl2N2O2S B2452394 3-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride CAS No. 2344680-17-5

3-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride

Cat. No. B2452394
CAS RN: 2344680-17-5
M. Wt: 229.08
InChI Key: PTVRVGZKVHPSGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride” is a complex organic molecule. It likely contains a pyrazole ring, which is a type of aromatic organic compound. The “3-(Chloromethyl)” and “1-methyl” parts suggest that there are methyl and chloromethyl groups attached to this ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving chloromethane or benzoyl chloride . These methods typically involve the use of catalysts and careful control of reaction conditions .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Nitration and Deoxygenation : 1-Methylpyrazole derivatives, including similar structures to 3-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride, are used in nitration reactions and subsequent deoxygenation processes, providing insights into the chemical behavior of pyrazole oxides (Ferguson et al., 1977).
  • Synthesis of Anticancer and Anti-HIV Agents : 4-Chlorocoumarin-3-sulfonyl chloride, with structural similarity to the compound , is synthesized for potential applications in anticancer and anti-HIV treatments (Jashari et al., 2007).
  • Sulfonylation Reactions : The compound is potentially useful in Friedel-Crafts sulfonylation reactions, as seen with other sulfonyl chlorides, to enhance reactivity and yield of diaryl sulfones (Nara et al., 2001).
  • Formation of Aminopyrazoles and Iminopyrimidines : In copper-catalyzed reactions, similar compounds are utilized to create aminopyrazoles and iminopyrimidines, indicating its potential in synthesizing complex organic molecules (Xing et al., 2014).

Potential Biological Applications

  • Synthesis of Water-Soluble Complexes : Derivatives of 1-methylpyrazole are used to synthesize water-soluble pyrazolate rhodium(I) complexes, which can have potential applications in biology and medicine (Esquius et al., 2000).
  • Catalysis in Chemical Synthesis : Compounds like 3-methyl-1-sulfonic acid imidazolium chloride are used as catalysts for synthesizing N-sulfonyl imines, indicating the potential catalytic role of similar sulfonyl chlorides (Zolfigol et al., 2010).

Green Chemistry and Environmental Considerations

  • Evaluation of Green Chemistry Metrics : The synthesis of compounds with structural similarities to 3-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride is evaluated for green chemistry metrics, emphasizing the importance of environmentally friendly synthesis methods (Gilbile et al., 2017).

properties

IUPAC Name

3-(chloromethyl)-1-methylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2N2O2S/c1-9-3-5(12(7,10)11)4(2-6)8-9/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVRVGZKVHPSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CCl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.